1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials often include 8-methyl-2-phenylquinoline-4-carboxylic acid and 1-Oxo-1-phenylpropan-2-yl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the esterification process. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinoline compounds. These products are often intermediates for further chemical transformations .
Wissenschaftliche Forschungsanwendungen
1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s quinoline moiety is known to intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can disrupt microbial cell membranes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
8-Methylquinoline: Shares the quinoline core but lacks the ester and phenylpropanone groups.
2-Phenylquinoline: Similar structure but without the 1-Oxo-1-phenylpropan-2-yl ester group.
Uniqueness
1-Oxo-1-phenylpropan-2-yl 8-methyl-2-phenylquinoline-4-carboxylate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and ester moieties enhances its potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C26H21NO3 |
---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
(1-oxo-1-phenylpropan-2-yl) 8-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H21NO3/c1-17-10-9-15-21-22(16-23(27-24(17)21)19-11-5-3-6-12-19)26(29)30-18(2)25(28)20-13-7-4-8-14-20/h3-16,18H,1-2H3 |
InChI-Schlüssel |
KHYOHKVDZBVXSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)OC(C)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.